
N,N'-di-m-Tolyl-N,N'-di(4-formylphenyl)benzidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin is an organic compound with the molecular formula C38H32N2. It is a derivative of benzidine, featuring two m-tolyl groups and two 4-formylphenyl groups. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin typically involves the reaction of benzidine with m-tolyl and 4-formylphenyl derivatives. The process may include steps such as:
Nitration and Reduction: Benzidine is first nitrated to form dinitrobenzidine, which is then reduced to form the corresponding diamine.
Substitution Reaction: The diamine undergoes a substitution reaction with m-tolyl and 4-formylphenyl derivatives under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl or alkyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted aromatic derivatives .
Applications De Recherche Scientifique
N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin has several scientific research applications:
Organic Electronics: It is used as a hole-transport material in OLEDs, enhancing the efficiency and stability of these devices.
Photovoltaics: The compound is explored for use in organic solar cells, contributing to improved charge transport properties.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Material Science: Research in material science utilizes this compound for developing new polymers and composites with enhanced electronic properties.
Mécanisme D'action
The mechanism by which N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin exerts its effects involves its ability to transport holes (positive charge carriers) in electronic devices. The molecular structure allows for efficient charge transfer through conjugated systems, interacting with other materials in the device to facilitate charge transport. This interaction is crucial in devices like OLEDs, where efficient charge transport is necessary for light emission .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diphenyl-N,N’-di(m-tolyl)benzidine: Similar in structure but lacks the formyl groups, affecting its electronic properties.
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another derivative with different substituents, impacting its hole-transport efficiency.
Uniqueness
N,N’-di-m-Tolyl-N,N’-di(4-formylphenyl)benzidin stands out due to the presence of formyl groups, which enhance its electronic properties and make it more suitable for specific applications in organic electronics and material science .
Propriétés
Formule moléculaire |
C40H32N2O2 |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
4-[4-[4-(4-formyl-N-(3-methylphenyl)anilino)phenyl]-N-(3-methylphenyl)anilino]benzaldehyde |
InChI |
InChI=1S/C40H32N2O2/c1-29-5-3-7-39(25-29)41(35-17-9-31(27-43)10-18-35)37-21-13-33(14-22-37)34-15-23-38(24-16-34)42(40-8-4-6-30(2)26-40)36-19-11-32(28-44)12-20-36/h3-28H,1-2H3 |
Clé InChI |
NFEIXONNQCXQCM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C=O)C6=CC=CC(=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


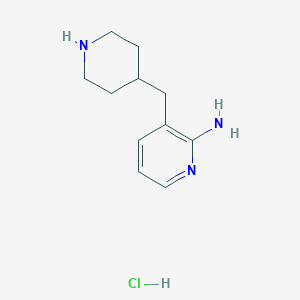
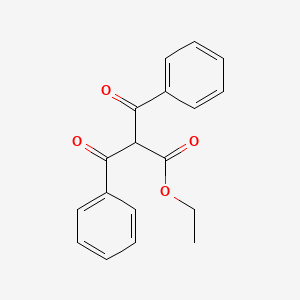
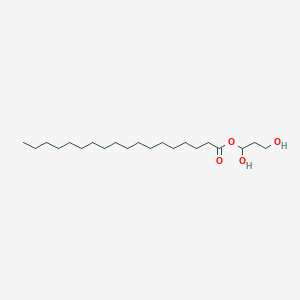

![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
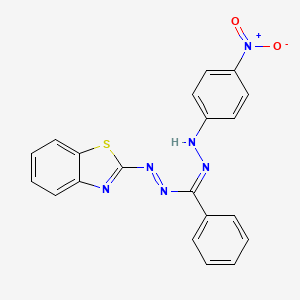
![2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)

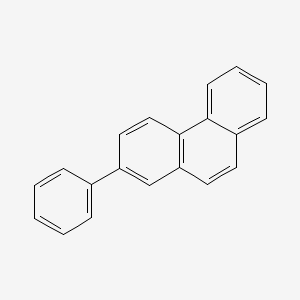
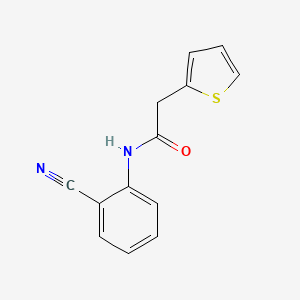
![1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)](/img/structure/B13823665.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
methanone](/img/structure/B13823684.png)
